N-(2-carbamoylphenyl)-4-methoxy-3-nitrobenzamide
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Overview
Description
N-(2-carbamoylphenyl)-4-methoxy-3-nitrobenzamide is an organic compound with a complex structure that includes a carbamoyl group, a methoxy group, and a nitro group attached to a benzamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-carbamoylphenyl)-4-methoxy-3-nitrobenzamide typically involves multi-step organic reactions. One common method includes the nitration of 4-methoxybenzamide followed by the introduction of the carbamoyl group through a series of substitution reactions. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to handle the reagents and reaction conditions efficiently.
Chemical Reactions Analysis
Types of Reactions: N-(2-carbamoylphenyl)-4-methoxy-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the methoxy group could yield various substituted benzamides.
Scientific Research Applications
N-(2-carbamoylphenyl)-4-methoxy-3-nitrobenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which N-(2-carbamoylphenyl)-4-methoxy-3-nitrobenzamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the carbamoyl and methoxy groups can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
N-(2-carbamoylphenyl)-4-methoxybenzamide: Lacks the nitro group, which may result in different reactivity and applications.
N-(2-carbamoylphenyl)-3-nitrobenzamide: Lacks the methoxy group, affecting its solubility and interaction with biological targets.
N-(2-carbamoylphenyl)-4-nitrobenzamide: Lacks the methoxy group, which may influence its chemical properties and applications.
Uniqueness: N-(2-carbamoylphenyl)-4-methoxy-3-nitrobenzamide is unique due to the presence of all three functional groups (carbamoyl, methoxy, and nitro) on the benzamide backbone
Properties
IUPAC Name |
N-(2-carbamoylphenyl)-4-methoxy-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O5/c1-23-13-7-6-9(8-12(13)18(21)22)15(20)17-11-5-3-2-4-10(11)14(16)19/h2-8H,1H3,(H2,16,19)(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZFFUBQLZAISFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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